molecular formula C11H16IN3O4 B13549820 (R)-2-(Boc-amino)-3-(4-iodo-1-pyrazolyl)propanoic Acid

(R)-2-(Boc-amino)-3-(4-iodo-1-pyrazolyl)propanoic Acid

Cat. No.: B13549820
M. Wt: 381.17 g/mol
InChI Key: GPKMXORUFRITGB-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an iodo-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyrazole derivatives

    Deprotection: Free amino acids

    Coupling: Biaryl compounds

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group ensures stability during synthesis and can be removed to reveal the active amino group .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid
  • 2-{[(tert-butoxy)carbonyl]amino}-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
  • 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Uniqueness

The presence of the iodo group in 2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid makes it particularly useful for further functionalization through substitution reactions.

Properties

Molecular Formula

C11H16IN3O4

Molecular Weight

381.17 g/mol

IUPAC Name

3-(4-iodopyrazol-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C11H16IN3O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-15-5-7(12)4-13-15/h4-5,8H,6H2,1-3H3,(H,14,18)(H,16,17)

InChI Key

GPKMXORUFRITGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1C=C(C=N1)I)C(=O)O

Origin of Product

United States

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